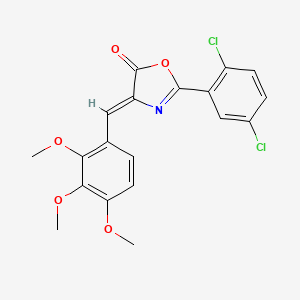
(4Z)-2-(2,5-dichlorophenyl)-4-(2,3,4-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(2,5-Dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2,5-dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dichlorobenzaldehyde with 2,3,4-trimethoxybenzaldehyde in the presence of a suitable base to form the intermediate compound. This intermediate is then cyclized using an appropriate reagent, such as an acid catalyst, to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(2,5-Dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced oxazole compounds.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(4Z)-2-(2,5-Dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-2-(2,5-dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with similar dichlorophenyl groups, used in the production of dyes and herbicides.
Heparinoids: Compounds with similar structural features, used for their anticoagulant properties.
Uniqueness
(4Z)-2-(2,5-Dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is unique due to its combination of dichlorophenyl and trimethoxyphenyl groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H15Cl2NO5 |
|---|---|
Molecular Weight |
408.2 g/mol |
IUPAC Name |
(4Z)-2-(2,5-dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H15Cl2NO5/c1-24-15-7-4-10(16(25-2)17(15)26-3)8-14-19(23)27-18(22-14)12-9-11(20)5-6-13(12)21/h4-9H,1-3H3/b14-8- |
InChI Key |
MZPGRHSMDCJRKN-ZSOIEALJSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)Cl)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















